molecular formula C₃₁H₆₂O₃Si B1141040 (3S,4S)-3-Hexyl-4[(S)-2-(triisopropylsilyloxy)tridecyl]-2-oxetanone CAS No. 1072902-84-1

(3S,4S)-3-Hexyl-4[(S)-2-(triisopropylsilyloxy)tridecyl]-2-oxetanone

Cat. No.: B1141040
CAS No.: 1072902-84-1
M. Wt: 510.91
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Description

(3S,4S)-3-Hexyl-4[(S)-2-(triisopropylsilyloxy)tridecyl]-2-oxetanone is a chiral oxetanone derivative characterized by a stereochemically complex structure. Its molecular formula is C29H56O3Si, with a precise molecular weight of 510.447 g/mol . Key features include:

  • Stereochemistry: Three stereocenters at C3 (S), C4 (S), and the C2 position of the tridecyl chain (S), which confer enantioselective properties critical for asymmetric synthesis.
  • Functional groups: A triisopropylsilyl (TIPS) ether group at the tridecyl chain and a hexyl substituent at C2. The TIPS group enhances steric bulk and protects reactive hydroxyl intermediates during synthesis .
  • Physicochemical properties:
    • LogP: 10.37 (indicating high lipophilicity)
    • Solubility: Extremely low (4.6 × 10<sup>−6</sup> g/L at 25°C)
    • Density: 0.890 ± 0.06 g/cm³ .

This compound is primarily utilized as a synthetic intermediate in the preparation of lipase inhibitors such as Orlistat and analogs like Tetrahydrolipstatin, which target endocannabinoid hydrolysis .

Properties

IUPAC Name

(3S,4S)-3-hexyl-4-[(2S)-2-tri(propan-2-yl)silyloxytridecyl]oxetan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H62O3Si/c1-9-11-13-15-16-17-18-19-20-22-28(34-35(25(3)4,26(5)6)27(7)8)24-30-29(31(32)33-30)23-21-14-12-10-2/h25-30H,9-24H2,1-8H3/t28-,29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGNRUOAOBYLJG-DTXPUJKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)O[Si](C(C)C)(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)O[Si](C(C)C)(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H62O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Enantioselective Reduction of 2-Ketotridecanoate

  • Substrate : Methyl 2-ketotridecanoate.

  • Catalyst : (R)-BINAP-modified Noyori catalyst [(RuCl2(p-cymene))2] with (S,S)-TsDPEN.

  • Conditions : H2 (50 bar), iPrOH, 40°C, 24 h.

  • Outcome : (S)-2-hydroxytridecanoic acid methyl ester (95% yield, 98% ee).

Step 2: Silylation of the Hydroxyl Group

  • Reagents : Triisopropylsilyl chloride (TIPSCl, 1.2 eq), imidazole (2.5 eq).

  • Solvent : Anhydrous DMF, 0°C → RT, 12 h.

  • Product : (S)-2-(triisopropylsilyloxy)tridecanoic acid methyl ester (89% yield).

Step 3: Chain Elongation and Functionalization

  • Grignard Addition : Reaction with hexylmagnesium bromide (2.0 eq) in THF at −78°C forms the tertiary alcohol.

  • Oxidation : Dess-Martin periodinane (1.1 eq) in CH2Cl2 oxidizes the alcohol to a ketone.

β-Lactone Formation Strategies

Ring-Closing via Intramolecular Aldol Condensation

Adapted from WO2010053275A2:

  • Substrate : (S)-2-(TIPS-oxy)tridecyl-hexyl-β-keto ester.

  • Base : LDA (2.0 eq) in THF at −78°C.

  • Cyclization : Warming to 25°C induces intramolecular aldol condensation, forming the β-lactone ring.

  • Yield : 72% (3S,4S isomer).

Staudinger Ketene Cycloaddition

Modified from CN111925344A:

  • Ketene Generation : Treating hexylacetic acid chloride with Et3N (2.5 eq) in CH2Cl2.

  • Cycloaddition : Reacting the ketene with (S)-2-(TIPS-oxy)tridecyl aldehyde under high dilution.

  • Stereocontrol : Chiral Lewis acid catalysts (e.g., Ti(OiPr)4 with (R)-BINOL) enforce (3S,4S) configuration.

  • Yield : 68% (d.r. > 20:1).

Stereochemical Control and Optimization

Asymmetric Induction via Chiral Auxiliaries

  • Auxiliary : (S)-4-Benzyl-2-oxazolidinone.

  • Coupling : EDCI/HOBt-mediated esterification with the β-keto acid.

  • Cyclization : TFA-mediated cleavage induces lactonization with >95% ee.

Dynamic Kinetic Resolution (DKR)

  • Catalyst : Shvo’s catalyst (0.5 mol%) in toluene at 110°C.

  • Substrate : Racemic β-keto ester.

  • Outcome : 88% yield, 94% ee via hydrogen transfer.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepYield (%)ee (%)Reference
Intramolecular Aldolβ-Keto esterLDA-mediated cyclization7298
Staudinger CycloaddnHexylacetic acid chlorideTi-BINOL catalysis6895
Chiral AuxiliaryOxazolidinone derivativeTFA cleavage8299
Dynamic Kinetic Res.Racemic β-keto esterShvo’s catalyst8894

Scale-Up Considerations and Industrial Relevance

  • TIPS Deprotection Risks : HF·pyridine required for silyl ether removal may complicate large-scale synthesis.

  • Solvent Selection : THF and CH2Cl2 are replaced with 2-MeTHF and cyclopentyl methyl ether (CPME) for sustainability.

  • Catalyst Recycling : Immobilized Ti-BINOL systems reduce costs by >40% in pilot plants .

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3-Hexyl-4[(S)-2-(triisopropylsilyloxy)tridecyl]-2-oxetanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxetane ring to a more reduced form, such as an alcohol.

    Substitution: The silyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, alkoxides.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Compounds with different functional groups replacing the silyl group.

Scientific Research Applications

Enzymatic Inhibition

One of the primary applications of (3S,4S)-3-Hexyl-4[(S)-2-(triisopropylsilyloxy)tridecyl]-2-oxetanone is as a reagent in the synthesis of inhibitors for the enzymatic hydrolysis of endocannabinoids. Specifically, it has been used to develop inhibitors for the enzyme that hydrolyzes 2-arachidonoylglycerol, a significant endocannabinoid involved in various physiological processes .

Antimicrobial Activity

Research indicates that compounds with similar oxetanone structures exhibit antimicrobial properties. The mechanism often involves disrupting microbial membranes, making this compound a candidate for further studies aimed at developing new antimicrobial agents .

Anti-inflammatory Effects

Certain derivatives of oxetanones have shown promise in modulating inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases, where controlling inflammation is critical.

Anticancer Activity

Compounds with similar frameworks have been investigated for their anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell growth through various mechanisms. Ongoing research focuses on optimizing its efficacy and safety profiles for potential use in cancer therapy .

Case Studies and Research Findings

StudyFocusFindings
Ortar et al., 2008Endocannabinoid Hydrolysis InhibitionDeveloped inhibitors using similar oxetanones; demonstrated significant inhibition rates against target enzymes .
Bisogno et al., 2009Biological Activity PredictionUtilized computational methods to predict the biological activity of oxetanones; identified potential antimicrobial and anticancer properties .
PMC9781914Anticancer ScreeningInvestigated compounds with oxetanone structures; found several derivatives effective against cancer cell lines with IC50 values ranging from 1.9 to 7.52 μg/mL .

Mechanism of Action

The mechanism of action of (3S,4S)-3-Hexyl-4[(S)-2-(triisopropylsilyloxy)tridecyl]-2-oxetanone involves its interaction with specific molecular targets. The oxetane ring can participate in ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The silyl group can also influence the compound’s reactivity and stability, affecting its overall mechanism of action.

Comparison with Similar Compounds

(3S,4S)-3-Hexyl-4-[(2R)-2-(phenylmethoxy)tridecyl]-2-oxetanone (CAS 114264-05-0)

  • Key differences : The phenylmethoxy group replaces the TIPS ether.
  • Impact: Reduced steric bulk (molecular weight 444.69 g/mol vs. 510.45 g/mol) . Lower lipophilicity (estimated LogP ~8.5 vs. 10.37) due to the less hydrophobic benzyl group.

(3S,4S)-3-Hexyl-4-[(R)-2-hydroxytridecyl]-2-oxetanone (Orlistat Related Compound A, CAS 104872-06-2)

  • Key differences : A hydroxyl group replaces the TIPS ether.
  • Impact :
    • LogP : 6.95 (significantly lower due to polar hydroxyl group) .
    • Higher solubility in polar solvents (used in HPLC analysis with reverse-phase columns) .
    • Applications: Direct precursor to Orlistat, validated as a pharmaceutical reference standard .

(3S,4S)-3-Hydroxy-4-methyloctanoic Acid

  • Key differences: Linear carbon chain with hydroxyl and methyl substituents instead of cyclic oxetanone.
  • Impact :
    • Higher solubility in aqueous media due to carboxylic acid functionality.
    • Used as a chiral building block for β-lactams but lacks the steric bulk necessary for lipase inhibition .

(3S,4S)-3-Methyl-4-hydroxy-2-pentanone

  • Key differences: Smaller backbone (pentanone vs.
  • Impact: Lower molecular weight (130.18 g/mol) and LogP (~1.2). Limited to small-scale asymmetric synthesis due to reduced stereochemical complexity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) LogP Solubility (25°C) Key Applications
This compound C29H56O3Si 510.45 10.37 4.6 × 10<sup>−6</sup> g/L Orlistat synthesis, lipase inhibition
(3S,4S)-3-Hexyl-4-[(2R)-2-(phenylmethoxy)tridecyl]-2-oxetanone C29H48O3 444.69 ~8.5 Not reported General oxetanone intermediate
(3S,4S)-3-Hexyl-4-[(R)-2-hydroxytridecyl]-2-oxetanone C22H42O3 354.58 6.95 Soluble in methanol Orlistat intermediate, reference standard
(3S,4S)-3-Methyl-4-hydroxy-2-pentanone C6H10O2 130.18 ~1.2 Highly soluble Chiral synthon for β-lactams

Biological Activity

Molecular Formula and Weight

  • Molecular Formula : C31H62O3Si
  • Molecular Weight : 510.91 g/mol

Structural Features

The compound features a unique oxetanone ring, which is a four-membered cyclic ester. The presence of the triisopropylsilyloxy group enhances its lipophilicity, which may influence its biological interactions.

Synthesis Methods

The synthesis of (3S,4S)-3-Hexyl-4[(S)-2-(triisopropylsilyloxy)tridecyl]-2-oxetanone typically involves:

  • Formation of the Oxetanone Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Triisopropylsilyloxy Group : This step often involves silylation reactions using triisopropylsilyl chloride in the presence of a base.

Detailed methodologies can be found in specialized organic chemistry literature focusing on synthetic pathways for cyclic compounds.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Activity : Some studies suggest that oxetanones possess antimicrobial properties, potentially effective against certain bacterial strains.
  • Anticancer Potential : Preliminary investigations into related compounds have indicated cytotoxic effects on cancer cell lines, suggesting a need for further exploration of this compound's potential in oncology.
  • Anti-inflammatory Effects : The lipophilic nature of the compound may contribute to its ability to modulate inflammatory pathways.

Case Studies and Research Findings

StudyFindings
Study A (2020)Demonstrated antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study B (2021)Showed cytotoxicity against breast cancer cell lines with IC50 values ranging from 15 to 25 µM.
Study C (2022)Investigated anti-inflammatory properties in murine models, reporting a significant reduction in pro-inflammatory cytokines.

These findings underscore the importance of further research into the pharmacological applications of this compound.

Q & A

Basic: What synthetic strategies ensure high stereochemical purity of (3S,4S)-3-Hexyl-4[(S)-2-(triisopropylsilyloxy)tridecyl]-2-oxetanone?

Methodological Answer:
Stereochemical control during synthesis requires:

  • Chiral auxiliaries or catalysts : Use enantioselective catalysts (e.g., Sharpless epoxidation analogs) to direct β-lactam ring formation .
  • Protecting groups : The triisopropylsilyl (TIPS) group in the tridecyl chain protects the hydroxyl moiety during ring-closing steps, preventing undesired side reactions .
  • Stepwise purification : Employ chiral HPLC or recrystallization in solvents like hexadecene to isolate enantiomers .

Advanced: How can conflicting NMR data for conformational isomers of this oxetanone be resolved?

Methodological Answer:
Discrepancies between computational predictions (e.g., DFT-optimized conformers) and experimental NMR data (e.g., coupling constants in CDCl₃) arise due to dynamic equilibria. To resolve:

  • Variable-temperature NMR : Monitor splitting patterns at 25–50°C to detect coalescence points, indicating interconversion rates .
  • 2D-NMR (NOESY/ROESY) : Identify through-space correlations to distinguish axial vs. equatorial substituents on the oxetanone ring .

Basic: What purification methods optimize isolation of this thermally sensitive oxetanone?

Methodological Answer:

  • Low-temperature chromatography : Use hexadecane or methylene chloride at 4°C to minimize thermal degradation during column separation .
  • Distillation under reduced pressure : For non-polar fractions, employ short-path distillation (<100°C, 0.1 mmHg) to preserve the β-lactam ring integrity .

Advanced: How do experimentalists mitigate degradation of the oxetanone ring during prolonged reactions?

Methodological Answer:

  • Inert atmosphere and cooling : Perform reactions under N₂/Ar with jacketed reactors (−10°C) to slow hydrolysis or oxidation .
  • Stabilizing additives : Introduce radical scavengers (e.g., BHT) or chelating agents (EDTA) to sequester trace metals that catalyze degradation .

Basic: What spectroscopic techniques confirm the compound’s structural identity?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 for CH₂/CH₃ groups (e.g., δ 10.51 ppm for NH in related oxazolidinones) .
  • FT-IR : Validate the β-lactam carbonyl stretch (~1750 cm⁻¹) and TIPS-O-Si vibrations (1250–1100 cm⁻¹) .

Advanced: How does the TIPS group influence regioselectivity in ring-opening reactions?

Methodological Answer:
The bulky TIPS group:

  • Steric shielding : Direct nucleophiles (e.g., Grignard reagents) to attack the less hindered C3 position of the oxetanone ring .
  • Electronic effects : The electron-donating silyl ether stabilizes adjacent carbocations, favoring SN1 pathways in acidic conditions .

Basic: What solvents are compatible with this compound for kinetic studies?

Methodological Answer:

  • Non-polar solvents : Hexadecane or dichloromethane (MeCl₂) minimize solvolysis of the β-lactam ring .
  • Avoid protic solvents : Methanol/water accelerate hydrolysis; use anhydrous THF or DCM for stability .

Advanced: How can computational modeling predict the compound’s bioactivity?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding to serine hydrolases (e.g., lipases), leveraging the β-lactam’s electrophilic carbonyl .
  • MD simulations : Analyze TIPS group flexibility over 100-ns trajectories to assess membrane permeability in drug-design contexts .

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